molecular formula C15H14Cl2N2O B11068355 3,4-dichloro-N-(2,4,6-trimethylpyridin-3-yl)benzamide

3,4-dichloro-N-(2,4,6-trimethylpyridin-3-yl)benzamide

Cat. No.: B11068355
M. Wt: 309.2 g/mol
InChI Key: VZHUDHQIVYXXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(2,4,6-trimethylpyridin-3-yl)benzamide is a chemical compound with the molecular formula C15H14Cl2N2O and a molecular weight of 309.19 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with dichloro and trimethylpyridinyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3,4-dichloro-N-(2,4,6-trimethylpyridin-3-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2,4,6-trimethylpyridin-3-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

3,4-dichloro-N-(2,4,6-trimethylpyridin-3-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3,4-dichloro-N-(2,4,6-trimethylpyridin-3-yl)benzamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2,4,6-trimethylpyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3,4-dichloro-N-(2,4,6-trimethylpyridin-3-yl)benzamide can be compared with other dichlorobenzamide derivatives, such as:

These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring. The unique combination of dichloro and trimethylpyridinyl groups in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C15H14Cl2N2O

Molecular Weight

309.2 g/mol

IUPAC Name

3,4-dichloro-N-(2,4,6-trimethylpyridin-3-yl)benzamide

InChI

InChI=1S/C15H14Cl2N2O/c1-8-6-9(2)18-10(3)14(8)19-15(20)11-4-5-12(16)13(17)7-11/h4-7H,1-3H3,(H,19,20)

InChI Key

VZHUDHQIVYXXEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)C)C

Origin of Product

United States

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